

# Technical Guide: NMR and Mass Spectrometry Analysis of Teneligliptin-d8 Carboxylic Acid

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Compound of Interest		
Compound Name:	Teneligliptin-d8 Carboxylic Acid	
Cat. No.:	B1156581	Get Quote

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. The analysis of its metabolites is crucial for understanding its pharmacokinetic and pharmacodynamic profile. **Teneligliptin-d8 Carboxylic Acid**, a deuterated analog of a known impurity and potential metabolite, is essential as an internal standard for quantitative bioanalytical studies. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of **Teneligliptin-d8 Carboxylic Acid**, including detailed experimental protocols and data interpretation.

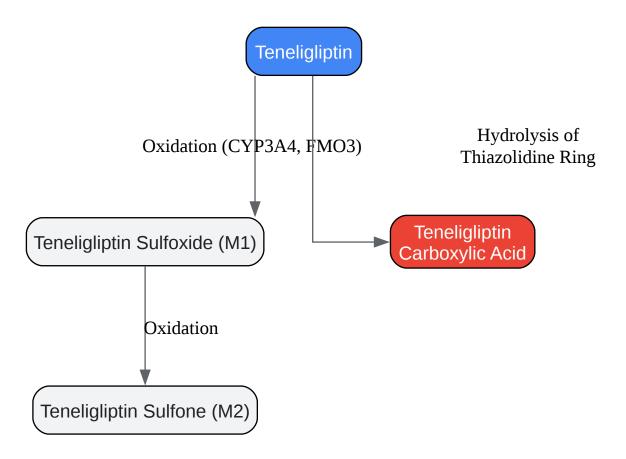
**Teneligliptin-d8 Carboxylic Acid**, also known as  $(2S,4S)-4-(4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-2-carboxylic Acid-d8, is formed by the hydrolysis of the thiazolidine ring of Teneligliptin. Its molecular formula is <math>C_{19}H_{17}D_8N_5O_2$  with a molecular weight of approximately 327.23 g/mol . The deuteration is typically on the piperazine ring, which provides a distinct mass shift for use in mass spectrometry-based quantification.

# **Metabolic Pathway**

The primary metabolic pathways of Teneligliptin involve oxidation mediated by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3) to form Teneligliptin sulfoxide (M1) and subsequently Teneligliptin sulfone (M2). The formation of Teneligliptin Carboxylic Acid



is a result of the hydrolysis of the thiazolidine ring of the parent drug. This can occur either metabolically or as a degradation product.



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Metabolic Pathway of Teneligliptin.

## **Mass Spectrometry Analysis**

Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the method of choice for the quantification of Teneligliptin and its metabolites in biological matrices.

## **Predicted Mass Spectrometry Data**

For **Teneligliptin-d8 Carboxylic Acid**, the following mass spectrometric parameters are predicted, based on the known fragmentation of Teneligliptin-d8 and the general fragmentation patterns of carboxylic acids and piperazine derivatives.

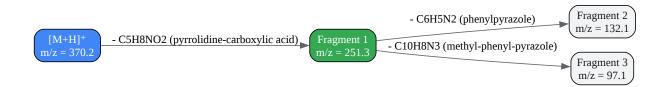


Parameter	Predicted Value
Parent Ion [M+H]+ (m/z)	370.2 (for d8 analog)
Major Fragment Ions (m/z)	251.3, 132.1, 97.1
Proposed Fragmentation	Loss of the carboxylic acid group and subsequent fragmentation of the piperazine and pyrazole rings.

Note: The parent ion for the non-deuterated carboxylic acid would be m/z 362.2.

## **Predicted Fragmentation Pathway**

The fragmentation of protonated **Teneligliptin-d8 Carboxylic Acid** is expected to initiate with the cleavage of the pyrrolidine ring, followed by fragmentation of the piperazine and pyrazole moieties.



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Predicted MS/MS Fragmentation Pathway.

#### **Experimental Protocol: LC-MS/MS**

This protocol is adapted from established methods for Teneligliptin and its metabolites.

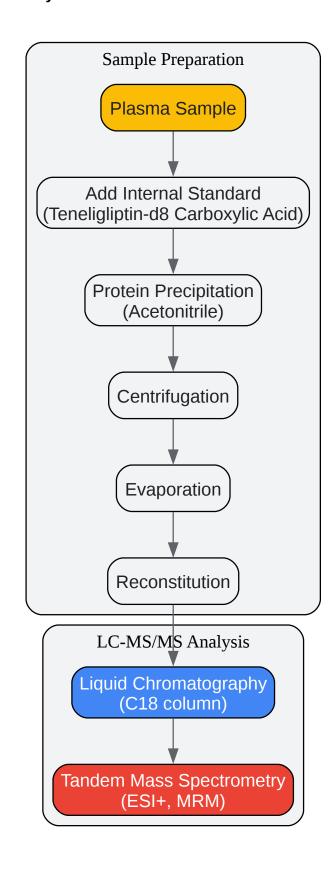
- 1. Sample Preparation (Plasma):
- To 100 μL of plasma, add 10 μL of Teneligliptin-d8 Carboxylic Acid internal standard solution (in methanol).
- Add 300 μL of acetonitrile to precipitate proteins.



- Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100  $\mu L$  of the mobile phase.
- 2. Liquid Chromatography:
- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.9 μm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient:
  - o 0-0.5 min: 10% B
  - o 0.5-2.5 min: 10-90% B
  - o 2.5-3.0 min: 90% B
  - o 3.0-3.1 min: 90-10% B
  - o 3.1-4.0 min: 10% B
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- 3. Mass Spectrometry:
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Multiple Reaction Monitoring (MRM) Transitions:
  - Teneligliptin Carboxylic Acid (non-deuterated): m/z 362.2 → [Fragment m/z]



• **Teneligliptin-d8 Carboxylic Acid**: m/z 370.2 → 251.3



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LC-MS/MS Experimental Workflow.

# **NMR Spectroscopy Analysis**

NMR spectroscopy is a powerful tool for the structural elucidation of metabolites. The data presented here is based on the analysis of a non-deuterated impurity of Teneligliptin, identified as the carboxylic acid.

#### Predicted <sup>1</sup>H and <sup>13</sup>C NMR Data

The following tables summarize the expected chemical shifts for Teneligliptin Carboxylic Acid. The deuteration on the piperazine ring of the d8 analog will result in the absence of corresponding proton signals and altered splitting patterns for adjacent protons, as well as a characteristic triplet pattern in the <sup>13</sup>C NMR for the deuterated carbons.

Table 1: Predicted <sup>1</sup>H NMR Chemical Shifts (in DMSO-d<sub>6</sub>, 400 MHz)

Chemical Shift (ppm)	Multiplicity	Assignment
~12.0	broad s	-COOH
7.2 - 7.8	m	Aromatic protons (phenyl group)
~6.5	S	Pyrazole C-H
2.5 - 3.5	m	Pyrrolidine and Piperazine protons
~2.2	S	Pyrazole -CH₃

Note: The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration.

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts (in DMSO-d<sub>6</sub>, 100 MHz)



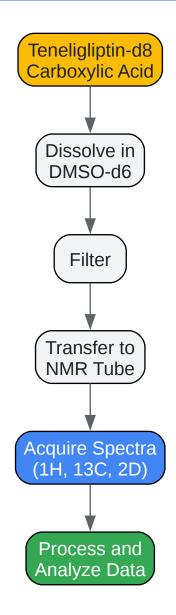
Chemical Shift (ppm)	Assignment
~171	-СООН
120 - 150	Aromatic and Pyrazole carbons
30 - 65	Pyrrolidine and Piperazine carbons
~13	Pyrazole -CH₃

Note: The carbonyl carbon of a carboxylic acid typically appears in the 160-180 ppm range.

# **Experimental Protocol: NMR**

- 1. Sample Preparation:
- Dissolve 5-10 mg of **Teneligliptin-d8 Carboxylic Acid** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>).
- Filter the solution to remove any particulate matter.
- Transfer the clear solution to a 5 mm NMR tube.
- 2. NMR Acquisition:
- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Experiments:
  - ¹H NMR: Standard proton experiment.
  - <sup>13</sup>C NMR: Proton-decoupled carbon experiment.
  - 2D NMR (optional for full characterization): COSY, HSQC, HMBC.
- Referencing: Use the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for <sup>1</sup>H and 39.52 ppm for <sup>13</sup>C).





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NMR Experimental Workflow.

#### Conclusion

The analytical methods described in this guide provide a comprehensive framework for the qualitative and quantitative analysis of **Teneligliptin-d8 Carboxylic Acid**. The LC-MS/MS protocol offers high sensitivity and selectivity for quantification in biological matrices, while NMR spectroscopy provides detailed structural information. These techniques are indispensable for drug metabolism studies and the development of safe and effective pharmaceuticals.







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